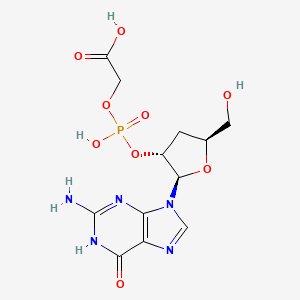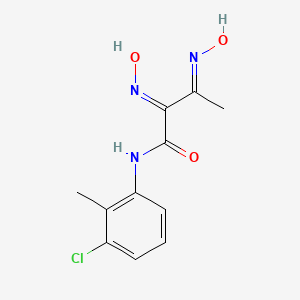
(2E,3E)-N-(3-chloro-2-methylphenyl)-2,3-bis(hydroxyimino)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,3E)-N-(3-chloro-2-methylphenyl)-2,3-bis(hydroxyimino)butanamide is a synthetic organic compound that belongs to the class of hydroxyimino derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,3E)-N-(3-chloro-2-methylphenyl)-2,3-bis(hydroxyimino)butanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method might include the condensation of 3-chloro-2-methylaniline with a suitable dicarbonyl compound, followed by the introduction of hydroxyimino groups through oximation reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors might be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(2E,3E)-N-(3-chloro-2-methylphenyl)-2,3-bis(hydroxyimino)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert hydroxyimino groups to amines.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, (2E,3E)-N-(3-chloro-2-methylphenyl)-2,3-bis(hydroxyimino)butanamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound might exhibit biological activity, such as antimicrobial or anticancer properties. Researchers could explore its potential as a lead compound for drug development, studying its interactions with biological targets.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of (2E,3E)-N-(3-chloro-2-methylphenyl)-2,3-bis(hydroxyimino)butanamide would depend on its specific applications. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
Similar compounds to (2E,3E)-N-(3-chloro-2-methylphenyl)-2,3-bis(hydroxyimino)butanamide include other hydroxyimino derivatives and substituted anilines. Examples might include:
- N-(3-chloro-2-methylphenyl)-2-hydroxyiminoacetamide
- N-(3-chloro-2-methylphenyl)-3-hydroxyiminopropanamide
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of two hydroxyimino groups. This unique structure could confer distinct chemical and biological properties, making it a compound of interest for further research and development.
特性
分子式 |
C11H12ClN3O3 |
|---|---|
分子量 |
269.68 g/mol |
IUPAC名 |
(2E,3E)-N-(3-chloro-2-methylphenyl)-2,3-bis(hydroxyimino)butanamide |
InChI |
InChI=1S/C11H12ClN3O3/c1-6-8(12)4-3-5-9(6)13-11(16)10(15-18)7(2)14-17/h3-5,17-18H,1-2H3,(H,13,16)/b14-7+,15-10+ |
InChIキー |
ZUMDPIAOTGGJFT-IXQOFYBQSA-N |
異性体SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C(=N/O)/C(=N/O)/C |
正規SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=NO)C(=NO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-cyclohexylmethylideneamino]-1-hydroxyguanidine;4-methylbenzenesulfonic acid](/img/structure/B14413453.png)
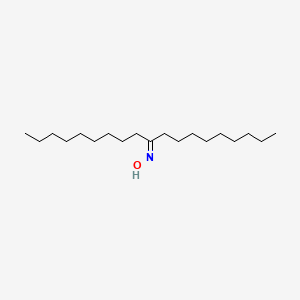
![6-Nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2-benzofuran-1(3H)-one](/img/structure/B14413460.png)
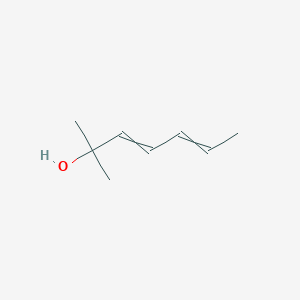
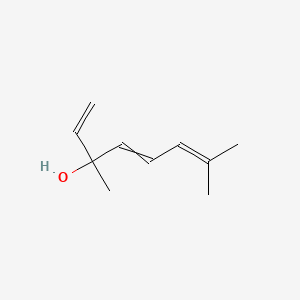

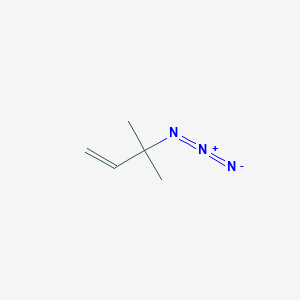
![1-[2-(Acetylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide](/img/structure/B14413490.png)

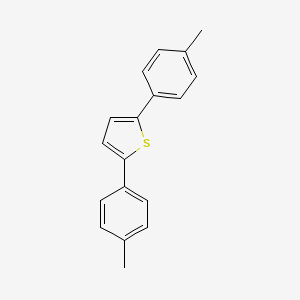
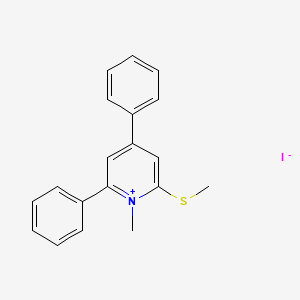
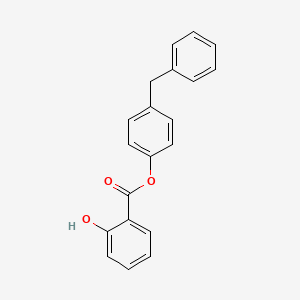
![(Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile](/img/structure/B14413522.png)
